molecular formula C24H28N2O B4954727 [4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](biphenyl-4-yl)methanone

[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](biphenyl-4-yl)methanone

Cat. No.: B4954727
M. Wt: 360.5 g/mol
InChI Key: GYMULKBMDCZDSX-UHFFFAOYSA-N
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Description

4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone is a complex organic compound that features a bicyclic structure attached to a piperazine ring, which is further connected to a biphenyl group

Properties

IUPAC Name

[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O/c27-24(21-10-8-20(9-11-21)19-4-2-1-3-5-19)26-14-12-25(13-15-26)23-17-18-6-7-22(23)16-18/h1-5,8-11,18,22-23H,6-7,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMULKBMDCZDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N3CCN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone typically involves multiple steps:

    Formation of the Bicyclic Structure: The bicyclo[2.2.1]heptane moiety can be synthesized through a Diels-Alder reaction involving cyclopentadiene and a suitable dienophile.

    Piperazine Ring Formation: The piperazine ring can be introduced through nucleophilic substitution reactions involving appropriate amines and halogenated precursors.

    Coupling with Biphenyl Group: The final step involves coupling the bicyclic piperazine intermediate with a biphenyl derivative, often through a carbonylation reaction using a palladium catalyst.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology

In biological research, it may serve as a ligand in the study of receptor-ligand interactions due to its complex structure.

Medicine

Industry

In the industrial sector, the compound can be used in the synthesis of advanced polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The bicyclic structure and piperazine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the biphenyl group in 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone provides additional sites for functionalization and potential interactions, making it unique compared to similar compounds with simpler aromatic groups.

Biological Activity

The compound 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl(biphenyl-4-yl)methanone is a synthetic organic molecule notable for its complex structure, which includes a bicyclic system, a piperazine moiety, and a biphenyl group. This unique arrangement potentially influences its biological activity, making it a subject of interest in pharmacological research.

Structural Characteristics

The structural features of this compound are critical in determining its biological interactions. The bicyclo[2.2.1]heptane ring contributes to its three-dimensional shape, while the piperazine ring is commonly associated with various pharmacologically active compounds. The biphenyl component may enhance lipophilicity, facilitating better binding to biological targets.

Table 1: Structural Features and Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
Bicyclo[2.2.1]heptane derivativesSimilar bicyclic structureNeuroactive
Piperazine derivativesContains piperazine ringAntidepressant
Biphenyl ketonesContains biphenyl and carbonylAnticancer

Biological Activity

Research indicates that compounds with similar structural features often exhibit significant biological activities. Preliminary studies suggest that 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl(biphenyl-4-yl)methanone may interact with various biological pathways, leading to potential therapeutic applications.

Potential Biological Interactions

The biological activity of this compound has been predicted through computational models and empirical studies. Its structure suggests potential interactions with various biological targets, including:

  • Neurotransmitter Receptors: The piperazine moiety is known for its role in modulating neurotransmitter activity, which may contribute to antidepressant effects.
  • Cancer Cell Lines: Similar biphenyl derivatives have shown anticancer properties, indicating potential for further exploration in oncology.

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally related compounds, providing insights into the potential effects of 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl(biphenyl-4-yl)methanone .

  • Antidepressant Activity: A study on piperazine derivatives demonstrated significant antidepressant effects in animal models, suggesting that modifications to the piperazine ring could enhance efficacy.
  • Anticancer Properties: Research on biphenyl ketones indicated their ability to inhibit cancer cell proliferation through apoptosis induction. This suggests that 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl(biphenyl-4-yl)methanone may also exhibit similar properties.

Synthesis Methods

The synthesis of this compound can be approached through various methods, allowing for the production of derivatives with differing yields and purities depending on reaction conditions employed.

Table 2: Synthesis Routes for Related Compounds

Synthesis MethodDescription
Multi-step synthesisInvolves several reactions to build complexity
One-pot synthesisSimpler method yielding multiple products
Microwave-assisted synthesisEnhances reaction rates and yields

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